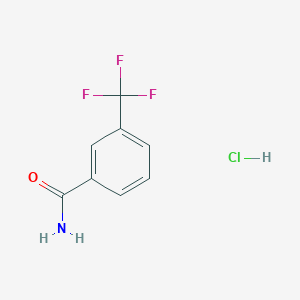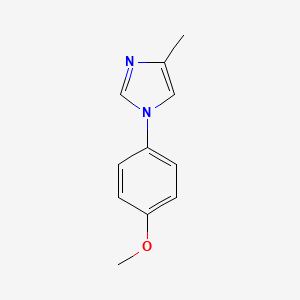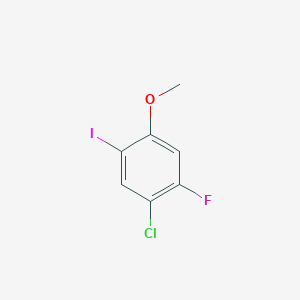
1-Chloro-2-fluoro-5-iodo-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-fluoro-5-iodo-4-methoxybenzene is an aromatic compound characterized by the presence of chlorine, fluorine, iodine, and methoxy substituents on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-fluoro-5-iodo-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Halogenation: Introduction of halogen atoms (chlorine, fluorine, iodine) to the benzene ring through halogenation reactions
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-fluoro-5-iodo-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic aromatic substitution reactions.
Oxidation and Reduction: Reactions involving the gain or loss of electrons.
Coupling Reactions: Formation of carbon-carbon bonds through coupling reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (Cl₂, Br₂), nitrating agents (HNO₃, H₂SO₄), and sulfonating agents (SO₃, H₂SO₄).
Nucleophilic Substitution: Reagents such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (NH₂R).
Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as hydrogen gas (H₂) with catalysts (Pd/C) and sodium borohydride (NaBH₄).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions may yield di- or tri-substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-fluoro-5-iodo-4-methoxybenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration of its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Chloro-2-fluoro-5-iodo-4-methoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound’s substituents influence its reactivity and the pathways involved in these reactions. For example, the presence of electron-withdrawing groups (chlorine, fluorine, iodine) can activate the benzene ring towards nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-4-fluoro-2-iodo-5-methoxybenzene
- 1-Chloro-5-fluoro-2-iodo-4-methoxybenzene
- 1-Chloro-4-fluoro-5-iodo-2-methoxybenzene
Uniqueness: 1-Chloro-2-fluoro-5-iodo-4-methoxybenzene is unique due to its specific arrangement of substituents, which imparts distinct chemical properties and reactivity. The combination of chlorine, fluorine, iodine, and methoxy groups on the benzene ring makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C7H5ClFIO |
|---|---|
Molekulargewicht |
286.47 g/mol |
IUPAC-Name |
1-chloro-2-fluoro-5-iodo-4-methoxybenzene |
InChI |
InChI=1S/C7H5ClFIO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 |
InChI-Schlüssel |
OSEJVHCCYKNRMJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1I)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-(Selenophene-2,5-diyl)bis(1H-benzo[d]imidazole-6-carboximidamide)](/img/structure/B15145848.png)
![7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B15145873.png)
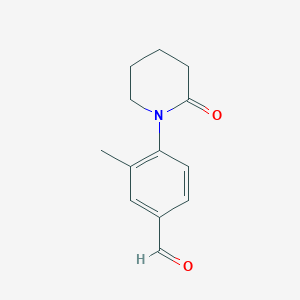

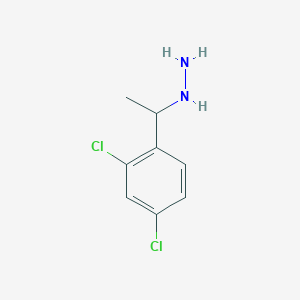
![3-[4-Hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)-2-propen-1-one](/img/structure/B15145888.png)
![2-chloro-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B15145897.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B15145900.png)
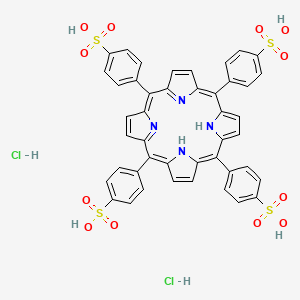
![methyl (3S,7R,11R,16R)-8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate](/img/structure/B15145922.png)
![N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide](/img/structure/B15145932.png)
